molecular formula C6H12N2 B1588936 2-Methyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 59436-77-0

2-Methyl-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B1588936
CAS No.: 59436-77-0
M. Wt: 112.17 g/mol
InChI Key: YFDRYBUJCGOYCQ-UHFFFAOYSA-N
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Description

2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into a seven-membered ring. This compound is known for its rigidity and chiral properties, making it a valuable building block in organic synthesis and medicinal chemistry .

Scientific Research Applications

2-Methyl-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:

Safety and Hazards

The safety and hazards associated with 2-Methyl-2,5-diazabicyclo[2.2.1]heptane include hazard statements H302, H315, H318, H335, and H412 . Precautionary statements include P261, P273, P280, P301 + P312, and P302 + P352 .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2,5-diazabicyclo[2.2.1]heptane can be synthesized through various methods. One common approach involves the epimerization-lactamization cascade of functionalized 4-aminoproline methyl esters. Under basic conditions, these esters undergo epimerization followed by intramolecular aminolysis to form the bicyclic structure . Another method involves the lithiation of Boc-protected derivatives followed by reaction with suitable electrophiles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The rigid and chiral structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,5-diazabicyclo[2.2.1]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-methyl-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDRYBUJCGOYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436824
Record name 2-METHYL-2,5-DIAZABICYCLO[2.2.1]HEPTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59436-77-0
Record name 2-METHYL-2,5-DIAZABICYCLO[2.2.1]HEPTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2-Methyl-2,5-diazabicyclo[2.2.1]heptane
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Q & A

Q1: What is significant about the N-methyl substitution in 2-methyl-2,5-diazabicyclo[2.2.1]heptane?

A1: The N-methyl substitution on this compound exhibits symmetry, meaning it can reside on either nitrogen atom within the molecule []. This characteristic significantly influenced the design of the commercial synthetic route for this compound, which is a key component in the production of the antibiotic danofloxacin. You can learn more about this in the paper "Synthesis of this compound, Side Chain to Danofloxacin(1)" [].

Q2: How can the structure of this compound be modified, and what are the potential applications of these modifications?

A2: Researchers have successfully synthesized new C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane using the directed metalation strategy []. This method allows for the introduction of various substituents at specific positions on the molecule. These modified derivatives hold potential for applications in enantioselective catalysis, offering a promising avenue for developing new and efficient catalytic systems. To explore the synthesis and applications of these derivatives, refer to the paper "New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis" [].

Q3: Can you describe an efficient synthetic route for (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane?

A3: One effective method utilizes N-tosylated trans-4-hydroxyl-L-proline as a starting material []. The synthesis involves reduction with zinc borohydride, tosylation with tosyl chloride, cyclization with methylamine, and deprotection with hydrogen bromide. This route results in the formation of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane as a dihydrobromide salt with a 37% total yield. The details of this synthesis are outlined in the paper "SYNTHESIS OF (1S,4S) 2 METHYL 2,5 DIAZABICYCLO [2.2.1] HEPTANE" [].

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